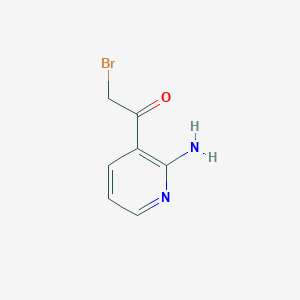
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one is a compound that belongs to the class of bromoketones and aminopyridines It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group
Preparation Methods
The synthesis of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one typically involves the reaction between 2-aminopyridine and an α-bromoketone. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction under mild and metal-free conditions . Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.
Chemical Reactions Analysis
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as imidazopyridines.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can be oxidized or reduced to form various products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophiles. The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed from the cyclization of this compound and have unique properties and applications.
1,8-Naphthyridines: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications.
Properties
CAS No. |
408326-55-6 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2,(H2,9,10) |
InChI Key |
HJPUZBPHGXHGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


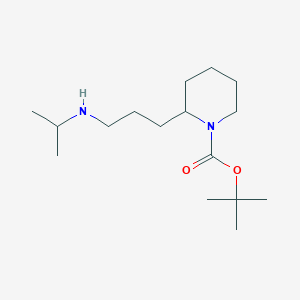
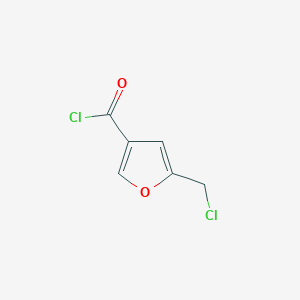
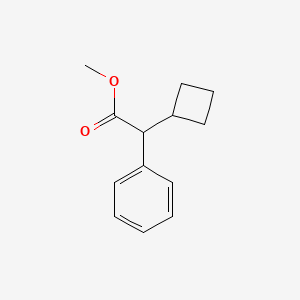
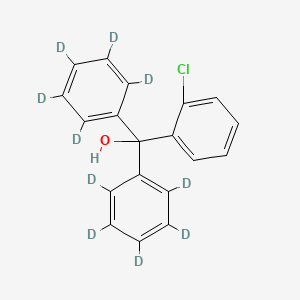
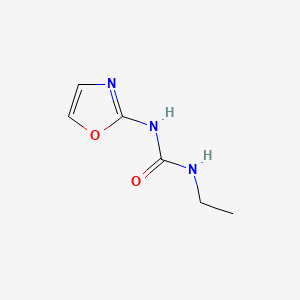

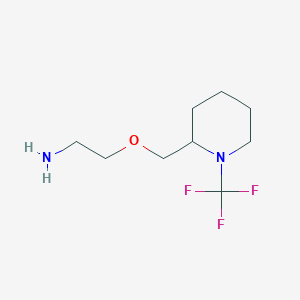
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
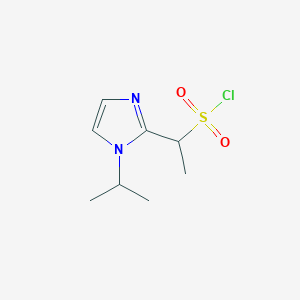
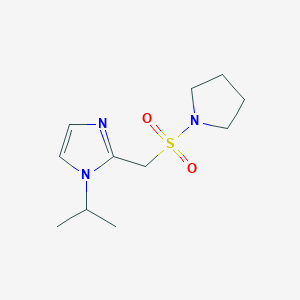

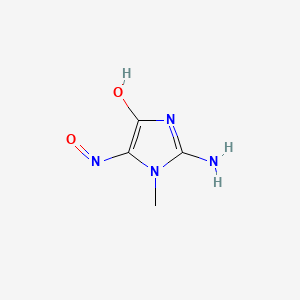
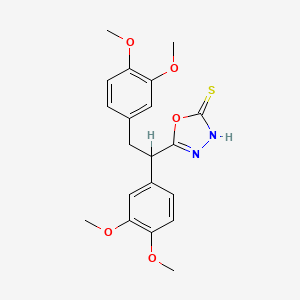
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
